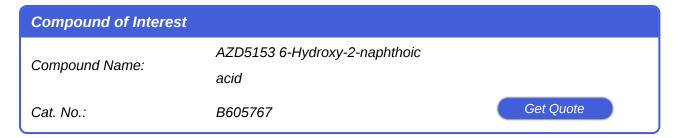




# Application Notes and Protocols for AZD5153 in In Vivo Mouse Xenograft Studies

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD5153 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] By binding to the acetylated lysine recognition motifs in the two bromodomains of BRD4, AZD5153 effectively displaces it from chromatin, leading to the suppression of key oncogenic transcriptional programs.[2][3] Preclinical studies have demonstrated the anti-tumor activity of AZD5153 in various cancer models, including hematologic malignancies, prostate cancer, colorectal cancer, and hepatocellular carcinoma, making it a promising candidate for cancer therapy.[4][5][6][7]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of AZD5153 for its use in in vivo mouse xenograft studies.

## Data Presentation: AZD5153 Dosage in Mouse Xenograft Models

The following table summarizes the dosages of AZD5153 used in various preclinical mouse xenograft studies. It is important to note that the optimal dosage may vary depending on the tumor model, mouse strain, and formulation of the compound.



Cancer Type	Mouse Strain	Tumor Model (Cell Line)	Dosage	Administr ation Route	Formulati on	Referenc e
Hepatocell ular Carcinoma	NSG	HCCLM3 (subcutane ous & orthotopic)	3 mg/kg/day	Intraperiton eal (I.P.)	Lipid Nanoemuls ion	[7]
Colorectal Cancer	Nude	HCT116 (orthotopic)	5 mg/kg	Oral gavage (p.o.)	Not specified	[6]
Prostate Cancer	Nude	PC-3 (subcutane ous)	Not specified	Oral gavage (p.o.)	Not specified	[8]
High- Grade Serous Ovarian Cancer	BALB/c	CT26	0.5 mg/ml in drinking water	Oral	Solution	[9]
General (equivalent to clinical exposure)	Not specified	Not specified	0.038 - 0.075 mg/kg	Not specified	Not specified	[4][10]

# Mechanism of Action: BRD4 Inhibition Signaling Pathway

AZD5153 exerts its anti-tumor effects by disrupting the transcriptional regulation mediated by BRD4. BRD4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to the promoters of target genes, including the potent oncogene c-Myc. P-TEFb, a complex of CDK9 and Cyclin T1, is essential for the phosphorylation of RNA Polymerase II, which in turn promotes transcriptional elongation. The activity of P-TEFb is negatively regulated by its association with the 7SK snRNP complex, which includes HEXIM1.



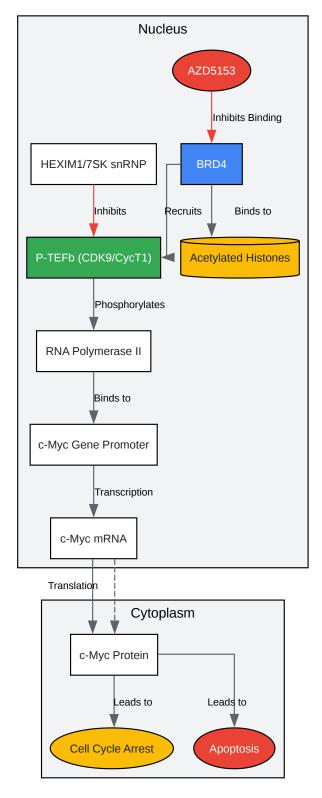




By displacing BRD4 from chromatin, AZD5153 prevents the recruitment of P-TEFb to gene promoters. This leads to a decrease in RNA Polymerase II phosphorylation and subsequent downregulation of BRD4 target genes, such as c-Myc. The suppression of these oncogenic drivers ultimately results in cell cycle arrest and apoptosis in cancer cells.



### AZD5153 Mechanism of Action





# General Workflow for In Vivo Mouse Xenograft Study Cell Culture Cell Preparation for Injection **Tumor Cell Implantation Tumor Growth Monitoring** Randomization of Mice Treatment with AZD5153 or Vehicle Tumor & Body Weight Monitoring Study Endpoint Data Analysis & Tissue Collection

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